molecular formula C8H10O5 B14310639 2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate CAS No. 114406-55-2

2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate

Cat. No.: B14310639
CAS No.: 114406-55-2
M. Wt: 186.16 g/mol
InChI Key: MIAINHNBNUXGDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can break the oxirane ring, leading to different products.

    Substitution: The oxirane ring can be opened by nucleophiles, resulting in substitution products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its effects in biological systems and its utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-methyl-2-(2-propen-1-yl)
  • Oxirane, 2-methyl-2-propyl
  • Oxirane, (2-methylpropyl)

Uniqueness

2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate is unique due to its specific structure, which includes both an oxirane ring and carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

114406-55-2

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

2-O-methyl 2-O'-prop-1-enyl oxirane-2,2-dicarboxylate

InChI

InChI=1S/C8H10O5/c1-3-4-12-7(10)8(5-13-8)6(9)11-2/h3-4H,5H2,1-2H3

InChI Key

MIAINHNBNUXGDI-UHFFFAOYSA-N

Canonical SMILES

CC=COC(=O)C1(CO1)C(=O)OC

Origin of Product

United States

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